molecular formula C10H13NO3 B1615586 1-Butoxy-2-nitrobenzene CAS No. 7252-51-9

1-Butoxy-2-nitrobenzene

Cat. No.: B1615586
CAS No.: 7252-51-9
M. Wt: 195.21 g/mol
InChI Key: VOCILNVWSWTHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Nitro Ethers in Contemporary Organic Chemistry

The significance of aryl nitro ethers in modern organic chemistry stems largely from the powerful electronic effects of the nitro group. This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position. lkouniv.ac.in Conversely, and more importantly for synthetic applications, this property activates the ring for nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. wikipedia.org

The most prominent application of aryl nitro ethers is as precursors to aromatic amines. The reduction of the nitro group to an amino group (—NH₂) is one of the most fundamental transformations in organic synthesis. wikipedia.org The resulting aromatic amines are crucial building blocks for a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and pigments. scispace.comnbinno.com Modern research focuses on developing green and efficient catalytic methods for this reduction, moving away from traditional reagents like iron powder which generate significant waste. rsc.org

Furthermore, the polar character of the nitro group gives these compounds high dipole moments. libretexts.org This property is exploited in the formation of charge-transfer complexes with electron-rich aromatic hydrocarbons, a phenomenon of interest in materials science. libretexts.org

Overview of Academic Research Trajectories for 1-Butoxy-2-nitrobenzene

Academic research related to this compound primarily follows the established patterns for nitroaromatic compounds, focusing on its synthesis and, most significantly, its potential as a substrate in catalytic reduction reactions.

Physicochemical Properties

The physical and chemical properties of this compound and its isomers are foundational to its application in research. While detailed experimental data for the 2-nitro isomer is sparse, data for its isomers are more readily available and provide context.

PropertyThis compound1-Butoxy-3-nitrobenzene1-Butoxy-4-nitrobenzene
CAS Number7252-51-9 sigmaaldrich.comNot specified7244-78-2 avantorsciences.com
Molecular FormulaC₁₀H₁₃NO₃ nih.govC₁₀H₁₃NO₃ fluorochem.co.ukC₁₀H₁₃NO₃ avantorsciences.com
Molecular Weight195.22 g/mol nih.gov195.22 g/mol fluorochem.co.uk195.22 g/mol avantorsciences.com
AppearanceData not availableData not availableWhite or colorless to yellow/orange powder or liquid avantorsciences.com
Boiling PointData not availableData not available308 °C at 760 mmHg lookchem.com
Melting PointData not availableData not available30.0 to 32.0 °C avantorsciences.com
DensityData not availableData not available1.116 g/cm³ lookchem.com

Synthesis

The synthesis of aryl ethers like this compound can be achieved through several established methods. The Williamson ether synthesis is a classic approach, involving the reaction of a phenoxide with an alkyl halide. For instance, the para-isomer, 1-Butoxy-4-nitrobenzene, is synthesized by reacting p-nitrophenol with n-butyl bromide in the presence of a base like potassium carbonate. prepchem.com A similar strategy could be applied using 2-nitrophenol (B165410) as a starting material for this compound. More advanced methods, such as the boron-promoted ether interchange reaction, offer alternative routes for synthesizing various alkyl nitroaromatic ethers from methoxynitroarenes and different alcohols. researchgate.net

Catalytic Reduction

A significant area of research for nitroaromatic compounds is their catalytic reduction to form amines. rsc.org This transformation is of immense industrial importance. Research focuses on developing highly selective and efficient catalyst systems that can operate under mild conditions. The reduction of nitroaromatics typically proceeds via nitroso and hydroxylamine (B1172632) intermediates. mdpi.com

In the case of nitrobenzene (B124822), specific catalytic systems can be tuned to yield phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement to produce p-aminophenol, a valuable chemical intermediate. ias.ac.ingoogle.com By analogy, the catalytic reduction of this compound is a promising route for the synthesis of 2-amino-3-butoxyphenol or other substituted aminophenols, which are high-value molecules for the pharmaceutical and chemical industries.

Research in this field explores various catalysts and hydrogen sources to optimize yield and selectivity. Noble metal nanoparticles (e.g., gold, platinum) supported on porous materials are often employed for their high catalytic efficiency. acs.orgrsc.org

Catalyst SystemReducing Agent/Hydrogen SourceSubstrate TypeKey Findings/ProductsReference
Gold Nanoparticles on Alumina MembraneSodium Borohydride (NaBH₄)NitroaromaticsSelective reduction of nitro group to amine; nitroso compounds can be by-products. acs.org
Mo(VI) ComplexPinacolNitroarenesSelective reduction to anilines with non-toxic byproducts (water, acetone). Avoids H₂ gas. innoget.com
Platinum on Carbon (Pt/C)Hydrogen Gas (H₂)Nitrobenzene (in acid)Single-step synthesis of p-aminophenol via phenylhydroxylamine intermediate. ias.ac.in
Platinum on Carbon (Pt/C) + SO₄²⁻/ZrO₂Formic AcidNitrobenzeneTransfer hydrogenation method for p-aminophenol synthesis. Lewis acid sites are favorable. rsc.org
Noble Metal CatalystsVaries (H₂, Hydrazine, etc.)Aromatic Nitro CompoundsCan be tuned for selective reduction to phenylhydroxylamines or complete reduction to anilines. mdpi.com

The development of these catalytic systems is driven by the principles of green chemistry, aiming for higher efficiency, selectivity, and the use of environmentally benign reagents. innoget.com The study of this compound within this context contributes to the broader understanding of structure-reactivity relationships in the catalytic reduction of complex nitroaromatic ethers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCILNVWSWTHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288252
Record name 1-Butoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-51-9
Record name 1-Butoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7252-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55074
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butoxy-2-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTOXY-2-NITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanisms and Chemical Reactivity of 1 Butoxy 2 Nitrobenzene

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Nitrobenzene (B124822) Frameworks

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic compounds like those containing a nitro group. d-nb.info While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway via a Meisenheimer intermediate, alternative mechanisms have been identified for nitroaromatic compounds. rsc.orgnih.gov The strong electron-withdrawing nature of the nitro group can facilitate reactions with nucleophiles or processes involving single-electron transfer. nih.gov

In certain nucleophilic aromatic substitution reactions, the mechanism can be initiated by a single electron transfer (SET) from a nucleophile to the electron-deficient nitroaromatic ring. scispace.com This process is particularly relevant for nitroarenes, which are effective electron acceptors. The transfer of an electron to the nitrobenzene framework results in the formation of a nitrobenzene radical anion. nih.gov This SET pathway often accompanies the formation of a σ-complex intermediate. scispace.com Reactions with high βnuc values (> 1.0) are often indicative of an initial SET pathway rather than the conventional SNAr-Ad.E mechanism. scispace.com

The general steps for an SET-initiated SNAr reaction are:

Electron Transfer : An electron is transferred from the nucleophile (Nu⁻) to the nitroarene (Ar-X), forming a radical anion and a nucleophilic radical.

Ar-X + Nu⁻ → [Ar-X]⁻• + Nu•

Radical Coupling or Dissociation : The aryl radical anion can then undergo further reactions. For instance, it might couple with the nucleophilic radical or dissociate to form an aryl radical and a leaving group anion, which then reacts with the nucleophile.

Under strongly basic conditions, more complex mechanisms involving dianions have been proposed. For example, in the reaction of nitrobenzene with potassium tert-butoxide (KOtBu), a proposed mechanism involves the initial nucleophilic attack of the base on the nitrobenzene. This is followed by deprotonation by another base molecule to form a dianion intermediate. This highly reactive dianion can then reduce two molecules of the parent nitrobenzene, propagating a reaction chain. nih.gov This pathway highlights that under specific conditions, the reaction can deviate significantly from the simple addition-elimination model, proceeding through multi-step electron transfer processes involving doubly-charged intermediates.

Electrophilic Aromatic Substitution Reactivity of 1-Butoxy-2-nitrobenzene

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine both the reaction rate and the position of the incoming electrophile. libretexts.org The butoxy and nitro groups on this compound have opposing effects.

Butoxy Group (-OBu) : As an alkoxy group, it is an activating group. It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This makes the ring more nucleophilic and thus more reactive than benzene. libretexts.orgmsu.edu It directs incoming electrophiles to the ortho and para positions (positions 6 and 4, respectively).

Nitro Group (-NO₂) : This is a strongly deactivating group due to its powerful -R and -I effects, which withdraw electron density from the ring. libretexts.orgmsu.edu This makes the ring much less reactive than benzene. libretexts.org It directs incoming electrophiles to the meta position (positions 4 and 6, relative to the nitro group).

The directing effects of the two substituents are summarized in the table below.

SubstituentTypeInductive EffectResonance EffectDirecting Position(s)
-OBu (Butoxy)Activating-I (Electron Withdrawing)+R (Electron Donating)Ortho, Para (6, 4)
-NO₂ (Nitro)Deactivating-I (Electron Withdrawing)-R (Electron Withdrawing)Meta (4, 6)

Table summarizing the directing effects of the substituents in this compound.

For the orientation of substitution, both groups direct towards positions 4 and 6.

The butoxy group directs para to position 4 and ortho to position 6.

The nitro group directs meta to positions 4 and 6.

Since both groups reinforce the directing effect towards these positions, substitution is expected to occur at either position 4 or 6. Position 4 is sterically less hindered than position 6 (which is between the two existing substituents), making it the likely major product. For example, in the nitration of a substituted benzene, a nitro group will be directed to the 3-position (meta) relative to an existing nitro group. chemguide.co.uk

Photochemical Reactions of Nitroaromatic Ethers

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including substitutions, isomerizations, and rearrangements upon exposure to UV light. researchgate.netresearchgate.net The specific pathways depend on factors like the solvent and the molecular structure. nih.gov

A common photochemical pathway for nitrobenzene derivatives involves hydrogen abstraction. tandfonline.com Upon photoirradiation, the nitro group can be excited to a biradical-like triplet state, T₁(n,π*). tandfonline.com This excited state is capable of abstracting a hydrogen atom from a suitable donor.

In the case of this compound, an intramolecular hydrogen abstraction can occur from the butoxy chain. The excited nitro group can abstract a hydrogen atom from the α-carbon of the ether linkage. This process is analogous to the well-known photo-deprotection of o-nitrobenzyl ethers. tandfonline.com This intramolecular H-abstraction would generate a biradical intermediate, which could then undergo further reactions, such as cyclization or other radical coupling processes.

A novel photoreaction has been discovered where nitrobenzene derivatives react with alkyl thiols to produce sulfonamides. tandfonline.comtandfonline.com This reaction proceeds without the need for additional reagents. The proposed mechanism involves the photo-excited nitrobenzene biradical abstracting a hydrogen atom from the S-H bond of the thiol. tandfonline.com This step is favorable due to the relatively weak bond dissociation energy of the S-H bond. tandfonline.com

The key steps in this proposed mechanism are:

Photoexcitation : The nitroaromatic compound absorbs light, forming an excited triplet state.

Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

Radical Coupling : The resulting thiyl radical couples with the nitrogen atom of the nitro group.

Oxygen Transfer : The two oxygen atoms from the nitro group are subsequently transferred to the sulfur atom, forming the sulfonamide linkage (-SO₂-NH-). tandfonline.comtandfonline.com

This photoreaction can also lead to byproducts such as aniline (B41778) and sulfanyl (B85325) derivatives, potentially through an SRN1 mechanism. tandfonline.comresearchgate.net The discovery of this direct coupling of nitro compounds and thiols to form sulfonamides expands the scope of nitro and thiol chemistry. tandfonline.com

C-O Bond Formation and Cleavage Mechanisms in Aryl Ethers

The C-O bond in aryl ethers, such as the butoxy group in this compound, exhibits characteristic reactivity, particularly in cleavage reactions. Aryl alkyl ethers are generally cleaved at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and more stable. unacademy.com

The most common method for cleaving ether bonds is through the use of strong acids, typically hydrohalic acids like HI or HBr, at high temperatures. unacademy.comlibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the alkyl group. wikipedia.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). unacademy.comlibretexts.org

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the carbon atom of the alkyl group. unacademy.com

For an aryl alkyl ether like this compound, the butyl group is a primary alkyl group. Therefore, the cleavage is expected to proceed via an SN2 mechanism. The halide nucleophile will attack the less sterically hindered carbon of the butyl group, leading to the formation of 2-nitrophenol (B165410) and 1-bromobutane (B133212) or 1-iodobutane. libretexts.org The aryl-oxygen bond remains intact because the carbon of the benzene ring is not susceptible to SN2 attack. libretexts.org

In cases where the alkyl group can form a stable carbocation (e.g., tertiary alkyl group), the cleavage can occur through an SN1 mechanism. libretexts.orgwikipedia.org However, this is not applicable to the primary butoxy group in this compound.

Cleavage of ethers can also be achieved under strongly basic conditions using organometallic reagents, where deprotonation at the α-position to the oxygen is followed by decomposition. wikipedia.org However, acidic cleavage is the more conventional method for aryl alkyl ethers.

Table 2: Mechanisms of Acid-Catalyzed C-O Bond Cleavage in Ethers

MechanismSubstrate RequirementDescriptionProducts for this compound
SN2 Primary or secondary alkyl groupsConcerted reaction where the nucleophile attacks the carbon as the leaving group departs. libretexts.orgwikipedia.org2-Nitrophenol and 1-halobutane.
SN1 Tertiary, benzylic, or allylic alkyl groupsStepwise reaction involving the formation of a stable carbocation intermediate. libretexts.orgwikipedia.orgNot applicable.

Exploration of Barton Reaction Chemistry in Nitroso Precursors

The Barton reaction, or Barton nitrite (B80452) ester reaction, is a photochemical process that functionalizes an unactivated C-H bond. wikipedia.org The reaction involves the photolysis of an alkyl nitrite, which generates a δ-nitroso alcohol. wikipedia.orgalfa-chemistry.com This product can then tautomerize to form an oxime. slideshare.net

The mechanism of the Barton reaction proceeds through a free radical pathway:

Homolytic Cleavage: Photolysis of the alkyl nitrite (R-O-N=O) using a high-pressure mercury lamp causes homolytic cleavage of the O-N bond, generating an alkoxy radical (R-O•) and a nitric oxide radical (•NO). wikipedia.orgslideshare.net

δ-Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from the δ-carbon (the carbon atom in the 5th position relative to the oxygen) through a six-membered cyclic transition state. This creates a carbon-centered radical. wikipedia.orgslideshare.net

Radical Recombination: The carbon radical then combines with the nitric oxide radical to form a δ-nitroso compound. wikipedia.org

Tautomerization: The resulting nitroso compound typically tautomerizes to the more stable oxime. wikipedia.org

For a compound like this compound, a Barton reaction would first require its conversion into a suitable precursor, specifically an alkyl nitrite. This could hypothetically be achieved by reduction of the nitro group to an amino group, followed by diazotization and substitution to introduce a hydroxyl group at a position that, after etherification and conversion to a nitrite ester, would allow for the characteristic δ-hydrogen abstraction.

However, a more direct consideration involves the butoxy chain itself. If the butoxy group were attached to a different functionality that could be converted to a nitrite ester, the Barton reaction could proceed on the butyl chain. For example, if we consider butyl nitrite as a model, the reaction would proceed as follows:

Starting Material: Butyl nitrite (CH₃CH₂CH₂CH₂-O-N=O)

Step 1: Photolysis generates a butoxy radical (CH₃CH₂CH₂CH₂-O•) and •NO.

Step 2: The butoxy radical abstracts a hydrogen from the δ-carbon (in this case, a methyl hydrogen, which is not a typical δ-position in the context of a longer chain that allows for a six-membered transition state. A true δ-carbon would be present in a longer alkyl chain). In the case of the butoxy group, the hydrogen on the fourth carbon is the δ-hydrogen. The 1,5-hydrogen shift would lead to a carbon radical at that position.

Step 3: Recombination with •NO would yield 4-nitroso-1-butanol.

Step 4: Tautomerization would give the corresponding oxime, 4-(hydroxyimino)-1-butanol.

The regioselectivity for the δ-hydrogen is a key feature of this reaction, driven by the stability of the six-membered transition state for the intramolecular hydrogen abstraction. alfa-chemistry.comresearchgate.net

Table 3: Mechanistic Steps of the Barton Reaction

StepDescriptionIntermediate/Product
1. Initiation Photochemical homolytic cleavage of the O-N bond in an alkyl nitrite. wikipedia.orgslideshare.netAlkoxy radical and nitric oxide radical.
2. Hydrogen Transfer Intramolecular 1,5-hydrogen abstraction from the δ-carbon by the alkoxy radical. wikipedia.orgslideshare.netCarbon-centered radical.
3. Recombination The carbon radical combines with the nitric oxide radical. wikipedia.orgδ-Nitroso alcohol.
4. Tautomerization The nitroso compound isomerizes to a more stable oxime. wikipedia.orgslideshare.netδ-Hydroxy oxime.

Theoretical and Computational Chemistry Studies of 1 Butoxy 2 Nitrobenzene

Molecular Dynamics Simulations of Nitroaromatic Ethers and Analogues

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of interactions, structures, and dynamics at the atomic level. For compounds like 1-butoxy-2-nitrobenzene, MD simulations are particularly useful for understanding their behavior in condensed phases.

The interface between two immiscible liquids, such as water and an organic solvent, is a critical environment for many chemical and biological processes. Nitroaromatic ethers are significant in studies of interfacial phenomena, particularly those related to ion transfer. MD simulations of related solvents like nitrobenzene (B124822) (NB) and 2-nitrophenyl octyl ether (NPOE) show that these molecules are pivotal in processes occurring at the water-liquid interface. researchgate.netresearchgate.net The structure and dynamics at these interfaces are complex, involving molecular orientation, density changes, and thermal fluctuations. researchgate.net

For this compound, the presence of both a polar nitro group and a nonpolar butoxy group dictates its orientation and interactions at an aqueous interface. The polar nitro group would likely orient towards the aqueous phase, while the hydrophobic butyl chain would be directed away from it. These interfacial processes are fundamental in electrochemical energy systems, where ion and electron transfer at electrode/electrolyte interfaces govern device performance. rsc.orgrsc.org The dynamics of ion transfer across such an interface are influenced by the solvation shell around the ion and the restructuring of the interface itself. researchgate.netrsc.org

The way a molecule interacts with its surrounding solvent molecules, known as solvation, dictates its solubility, reactivity, and transport properties. MD simulations have been used to investigate the solvation of ions and neutral molecules in nitroaromatic solvents. researchgate.net In the case of this compound, the solvation mechanism would be complex. The relatively polar nature of the nitrobenzene moiety allows for the effective incorporation of polar solutes like water. researchgate.net However, the butoxy group adds significant hydrophobicity, influencing its water solvation properties. researchgate.net

Simulations of simple ions like K⁺ and Cl⁻ in analogous solvents show that the positive potassium ion is solvated by the negative end of the molecular dipole (the nitro group), while the negative chloride ion is solvated by the positive end (the aromatic ring). researchgate.net A similar mechanism would be expected for this compound. In mixed solvents, such as water-saturated organic phases, the compound's amphiphilic nature would lead to specific micro-solvation structures. MD simulations on water-saturated nitrobenzene and 2-nitrophenyloctyl ether have provided detailed insights into these systems. researchgate.net

To characterize the structure of a liquid at the molecular level, computational chemists use tools like the Radial Distribution Function (RDF) and Dipole-Orientation Correlation Functions. researchgate.net The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. wikipedia.org For a liquid like this compound, RDFs between different atom types would reveal the average distances and coordination numbers of neighboring molecules, providing a picture of the short-range order in the liquid. researchgate.netwikipedia.org In simulations of nitrobenzene, RDFs show that positional correlations typically vanish for distances greater than 2.0 nm. researchgate.net

Dipole-orientation correlation functions provide insight into the alignment of molecular dipoles. unlv.edunih.gov These correlations are crucial for understanding the dielectric properties of polar liquids. unlv.edu Studies on nitrobenzene have shown that long-range dipole-dipole orientation correlations exist, which can be probed experimentally using techniques like hyper-Rayleigh scattering. unlv.edunih.gov For this compound, these functions would characterize how the molecular dipoles are oriented with respect to one another, which is influenced by both the strong dipole of the nitro group and the steric hindrance from the butoxy group. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties like geometry, energy, and reactivity.

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

For this compound, the electronic structure is a combination of the electron-withdrawing nitro group and the electron-donating butoxy group attached to the benzene (B151609) ring. Compared to nitrobenzene, the butoxy group is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, thereby slightly decreasing the HOMO-LUMO gap. DFT calculations on nitrobenzene and its derivatives show that electron-withdrawing groups decrease the energy levels of the frontier orbitals, while electron-donating groups have the opposite effect. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Nitrobenzene-7.61-1.416.20
Aniline (B41778)-5.770.346.11
This compound (Predicted)~ -7.3~ -1.3~ 6.0

Note: Values for Nitrobenzene and Aniline are from DFT calculations (B3LYP/6-311+G(d,p)) researchgate.net. Values for this compound are estimated based on substituent effects.

DFT provides a framework for defining chemical concepts like electronegativity, hardness, and softness, which act as global reactivity descriptors. irjweb.com Local reactivity, meaning which atoms within a molecule are most likely to react, can be predicted using Fukui functions. wikipedia.org The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgmdpi.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance), approximated by the density of the LUMO.

f-(r) : for electrophilic attack (electron donation), approximated by the density of the HOMO. mdpi.com

f0(r) : for radical attack.

For this compound, the Fukui functions would predict that nucleophiles are most likely to attack the nitro group and specific positions on the aromatic ring that have a high LUMO density. Electrophiles would target sites with high HOMO density, likely on the oxygen of the butoxy group and other positions on the ring.

A notable feature in the study of nitroaromatic systems is the appearance of negative Fukui functions. mdpi.comresearchgate.net While electron density cannot be negative, the mathematical formulation of the Fukui function can yield negative values. mdpi.com These are often associated with atoms near electron-withdrawing groups like the nitro group, which have very low HOMO electron densities. mdpi.comresearchgate.net A low or negative value of f-(r) indicates a lack of reactivity towards electrophiles at that specific atomic center. mdpi.com The orientation of the nitro group relative to the aromatic ring can also influence the Fukui function values. researchgate.net

Atomic Site in this compoundPredicted Reactivity towards Nucleophiles (f+)Predicted Reactivity towards Electrophiles (f-)
Nitrogen Atom (NO2)HighLow / Negative
Oxygen Atoms (NO2)ModerateLow / Negative
Aromatic Carbons (ortho/para to NO2)HighLow
Oxygen Atom (Butoxy)LowHigh
Aromatic Carbon (attached to butoxy)LowHigh

Note: This table represents qualitative predictions based on the general principles of Fukui functions applied to nitroaromatic ethers.

Reaction Pathway Elucidation and Transition State Analysis using DFT and ONIOM Methods

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a molecule. For a compound like this compound, computational methods such as Density Functional Theory (DFT) and the hybrid Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method are powerful tools for such investigations.

DFT is a quantum mechanical method that is widely used to study the electronic structure of molecules. It can be employed to map out the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products. This involves locating and characterizing the geometries of stationary points, including reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. For a reaction involving this compound, such as the reduction of the nitro group, DFT calculations could provide the activation energies and reaction enthalpies, offering insights into the reaction's feasibility and kinetics.

The ONIOM method is a multi-layered approach that allows for the study of large molecular systems by treating different parts of the molecule with different levels of theory. For this compound, the chemically active region, such as the nitro group and the benzene ring, could be treated with a high-level quantum mechanical method (like DFT), while the more peripheral butoxy group could be treated with a less computationally expensive molecular mechanics force field. This approach enables the study of complex reactions that would be computationally prohibitive with high-level methods alone, without sacrificing accuracy in the critical regions of the molecule.

Illustrative Data for Reaction Energetics:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a reaction involving a nitroaromatic compound.

Reaction StepMethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Initial H-abstractionB3LYP/6-31G(d)15.2-5.8
N-O bond cleavageB3LYP/6-31G(d)25.710.3
Final product formationB3LYP/6-31G(d)8.1-30.5

Note: This data is illustrative and not from a specific study on this compound.

Spectroscopic Parameter Prediction via DFT

DFT is also a highly effective tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule. For this compound, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the stretching and bending modes of the nitro group, the C-O-C ether linkage, and the aromatic ring. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra, providing a detailed picture of the electronic environment of each nucleus.

Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the energies of electronic excited states. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions that occur when the molecule absorbs light.

Illustrative Spectroscopic Data:

The table below presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for a nitroaromatic compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d))Assignment
ν(NO₂) asymmetric stretch15281535N-O stretching
ν(NO₂) symmetric stretch13451352N-O stretching
ν(C-N) stretch853860C-N stretching
Aromatic C-H stretch30803085C-H stretching

Note: This data is illustrative and not from a specific study on this compound.

High-Level Ab Initio Computational Approaches (e.g., CASPT2//CASSCF) for Excited States

While TD-DFT is a workhorse for studying excited states, for a more accurate description, especially for systems with complex electronic structures or for studying photochemical processes, high-level ab initio methods are often necessary. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide a more rigorous treatment of electron correlation.

The CASSCF method allows for a balanced description of the electronic wave function when multiple electronic configurations are important, which is often the case in excited states. The subsequent CASPT2 calculation adds dynamic electron correlation on top of the CASSCF reference, leading to highly accurate excited-state energies. For this compound, these methods could be used to precisely predict the energies and characters of its electronic excited states, which is crucial for understanding its photochemistry and photophysics.

Computational Analysis of Intermolecular Interactions

The interactions between molecules govern the physical properties of a substance in its condensed phases (liquid and solid). Computational chemistry provides tools to analyze these intermolecular interactions in detail. For this compound, this would involve studying how molecules interact with each other in a dimer or a larger cluster.

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a deep understanding of the nature of the intermolecular forces. DFT with dispersion corrections (e.g., DFT-D methods) is also widely used to study larger systems, such as molecular crystals, to predict their structure and lattice energy. Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal packing.

Illustrative Intermolecular Interaction Energy Decomposition:

This table shows a hypothetical SAPT energy decomposition for a dimer of a substituted benzene derivative.

Interaction Energy ComponentEnergy (kcal/mol)
Electrostatics-3.5
Exchange5.2
Induction-1.8
Dispersion-4.1
Total Interaction Energy -4.2

Note: This data is illustrative and not from a specific study on this compound.

Spectroscopic Characterization Techniques in 1 Butoxy 2 Nitrobenzene Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a "fingerprint" of a molecule by measuring the energies of its bond vibrations. These techniques are fundamental for identifying functional groups and understanding molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 1-Butoxy-2-nitrobenzene. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most diagnostic of these are the strong absorptions corresponding to the nitro (NO₂) group. Specifically, the asymmetric stretching vibration of the N=O bond is typically observed in the 1560-1500 cm⁻¹ region, while the symmetric stretch appears between 1390-1330 cm⁻¹. researchgate.net For nitrobenzene (B124822) itself, a strong band is seen at 1520 cm⁻¹. researchgate.net

Additional characteristic peaks include those for the aromatic ring and the butoxy group. The C-H stretching vibrations of the benzene (B151609) ring appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H bonds of the butyl chain show strong stretching absorptions in the 3000-2850 cm⁻¹ region. The presence of the ether linkage (C-O-C) is confirmed by a strong stretching band in the 1300-1000 cm⁻¹ region. surfacesciencewestern.comscispace.com

Interactive Table: Characteristic FT-IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1560 - 1500Strong
Nitro (Ar-NO₂)Symmetric Stretch1390 - 1330Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Alkyl C-HStretch3000 - 2850Strong
Ether (Ar-O-C)Stretch1300 - 1000Strong
Aromatic C=CStretch1600 - 1475Medium-Weak

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is considered Raman active if it involves a change in the polarizability of the molecule. nih.gov

For nitroaromatic compounds, Raman spectroscopy is particularly effective for identifying the nitro group and aromatic ring vibrations. semanticscholar.orgresearchgate.netsemanticscholar.org Key Raman bands for nitrobenzene, a closely related compound, include a strong peak for NO₂ bending around 853 cm⁻¹, C-N stretching at 1109 cm⁻¹, and a very strong NO₂ symmetric stretching band at 1347 cm⁻¹. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a variation of the technique that can dramatically increase the Raman signal, sometimes by factors of 10¹⁴ or more, allowing for the detection of even single molecules. nih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces (typically silver, gold, or copper). SERS studies on nitroaromatic compounds have been used to investigate their interaction with surfaces. Research has shown that for some nitro-phenyl compounds, the vibrations of the nitro group are not significantly enhanced, suggesting that the NO₂ group is not directly involved in the adsorption to the metal surface and may be oriented away from it. nih.gov This provides valuable insight into the molecule's orientation and interaction with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound provides a clear map of the hydrogen atoms in the molecule. The aromatic protons appear in the downfield region (typically 6.0-9.5 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing nitro group. pdx.edustackexchange.com The protons on the butoxy chain appear further upfield. The chemical shifts and splitting patterns (multiplicity) allow for the assignment of each proton to its specific position in the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the nitro group (C2) and the oxygen of the ether (C1) are significantly deshielded and appear far downfield. The carbons of the butyl chain appear in the upfield, aliphatic region of the spectrum. pdx.edu

Published spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) confirms these assignments.

Interactive Table: NMR Data for this compound in CDCl₃
¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic7.73dd8.2, 1.8H3
Aromatic7.45 - 7.40m-H5
Aromatic7.00 - 6.90m-H4, H6
Butoxy4.03t6.2-OCH₂-
Butoxy1.78 - 1.70m--OCH₂CH₂ -
Butoxy1.49 - 1.39m--CH₂CH₂ CH₃
Butoxy0.90t7.4-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic152.5C1 (-O)
Aromatic140.0C2 (-NO₂)
Aromatic134.0C5
Aromatic125.5C3
Aromatic120.0C4
Aromatic114.4C6
Butoxy69.3-OCH₂-
Butoxy31.0-OCH₂C H₂-
Butoxy19.1-CH₂C H₂CH₃
Butoxy13.7-CH₃

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its solid-state conformation. This would include the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and the conformation of the flexible butoxy side chain. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds that dictate the bulk properties of the solid. While this technique is essential for unambiguous solid-state structural characterization, specific crystallographic data for this compound is not available in publicly accessible literature.

Electronic Spectroscopy for Electronic Transitions and Radical Species Detection (e.g., UV-Vis, Electron Paramagnetic Resonance)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule, providing information on conjugated systems and the presence of unpaired electrons.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bspublications.netpharmacyconcepts.in In this compound, the key chromophore is the nitrobenzene system. The spectrum is expected to show absorptions due to π→π* transitions within the conjugated aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group. icm.edu.pl The presence of the butoxy group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted nitrobenzene. uomustansiriyah.edu.iq For example, nitrobenzene in water shows a π→π* transition at a λₘₐₓ of 268.5 nm. icm.edu.pl

Electron Paramagnetic Resonance (EPR): Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of molecules or ions that possess unpaired electrons, known as radical species. The ground state of this compound is a diamagnetic species with all electrons paired; therefore, it is EPR-silent. However, EPR would be an indispensable tool for studying reaction mechanisms involving this compound where radical intermediates are formed. For instance, in the electrochemical or chemical reduction of the nitro group, radical anion intermediates could be generated, which would be detectable and could be characterized by EPR spectroscopy.

Applications of 1 Butoxy 2 Nitrobenzene in Synthetic Organic Chemistry and Materials Science

Role as a Precursor and Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 1-Butoxy-2-nitrobenzene is primarily valued for its role as a starting material or intermediate. The nitro and butoxy groups can be modified or can direct subsequent reactions to build intricate molecular architectures.

Intermediate in the Synthesis of Dyes and Fine Chemicals

Nitroaromatic compounds are foundational in the production of various industrial chemicals, including dyes. nih.gov The synthesis of these compounds often begins with the nitration of simpler aromatic molecules like benzene (B151609), toluene, or phenol. nih.gov Specifically, nitrophenols and their derivatives are used as starting materials for a wide array of products, including pesticides and dye intermediates. nih.govguidechem.com

The general class of 2-nitrophenols, from which this compound is derived via etherification, can be used to synthesize azo dyes. researchgate.net The process typically involves coupling the 2-nitrophenol (B165410) with diazonium salts derived from various aromatic amines. researchgate.net Similarly, substituted nitroanilines, which can be synthesized from nitroaromatic ethers, are crucial intermediates for disperse dyes. For example, a series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline (B165355) through diazotization and coupling with different arylamine and aryloxy couplers. scialert.net These processes highlight the potential synthetic pathways where this compound could be modified (e.g., reduction of the nitro group to an amine) to serve as a precursor for analogous dye structures.

The term "fine chemicals" refers to pure, single substances produced in limited quantities and sold based on their exact chemical specifications. europa.eu Organic fine chemicals are often intermediates for specialized products like pharmaceuticals, agricultural chemicals, and pigments. europa.eubrychem.co.uk The structural motif of this compound makes it a potential intermediate in multi-step syntheses within the fine chemical industry.

Precursor ClassTarget ProductSynthetic Method
2-NitrophenolsAzo DyesCoupling with diazonium salts of aromatic amines. researchgate.net
2-Alkoxy-nitroanilinesDisperse DyesDiazotization and coupling with various couplers. scialert.net
Substituted NitrophenolsDye IntermediatesUsed as starting materials for dozens of synthetic dyes. guidechem.com

Precursor for Heterocyclic Compound Synthesis (e.g., Phenazines, Benzimidazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are vital in medicinal chemistry and materials science. The ortho-disubstituted pattern of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems like phenazines and benzimidazoles.

Phenazines: Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core of many dyestuffs and biologically active molecules. wikipedia.orgbohrium.com A common synthetic route to phenazines involves the reductive cyclization of ortho-substituted diphenylamines or the coupling of ortho-diamines with ortho-quinones. wikipedia.orgbohrium.com More advanced methods utilize palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) to form the key bis(2-nitrophenyl)amine (B107571) intermediate, which is then reduced and cyclized. nih.govacs.org In this context, a bromo- or amino- derivative of this compound could be coupled with another substituted aniline (B41778) or nitrobenzene (B124822) to construct a nonsymmetrically substituted phenazine (B1670421) core, allowing for precise control over the final structure. nih.govacs.org

Benzimidazoles: The benzimidazole (B57391) ring system is a crucial pharmacophore found in numerous pharmaceutical agents. rexresearch.comnih.gov A primary synthetic strategy involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. nih.gov The synthesis of the required o-phenylenediamine often starts from a 2-nitroaniline (B44862) derivative, which is achieved through the reduction of the nitro group. nih.gov Therefore, this compound can be readily converted into 2-butoxyaniline (B1266640) by reducing the nitro group. This resulting aniline can then undergo further reactions, such as nitration followed by another reduction, to form a diamine, which is the direct precursor for cyclization to a substituted benzimidazole. rexresearch.comgoogle.com

HeterocycleKey Precursor TypeGeneral Synthetic Strategy
PhenazineBis(2-nitrophenyl)amineBuchwald-Hartwig amination followed by tandem reduction and oxidative cyclization. nih.govacs.org
Benzimidazoleo-PhenylenediamineReduction of a 2-nitroaniline derivative, followed by condensation with a C1 source (e.g., aldehyde, carboxylic acid). nih.govnih.gov

Utility in the Construction of Quaternary Carbon Centers

A quaternary carbon center is a carbon atom bonded to four other carbon atoms. The construction of these centers is a significant challenge in organic synthesis but is crucial for creating the complex three-dimensional structures often found in natural products and pharmaceuticals. researchgate.netnih.govchemrxiv.org While direct examples involving this compound are not prominent, the reactivity of the nitroaromatic system can be leveraged in strategies aimed at forming such centers.

The electron-withdrawing nature of the nitro group can activate the aromatic ring or adjacent positions for certain types of reactions. Methodologies for forming quaternary carbons often involve conjugate additions, alkylations, or radical cascade reactions. nih.govresearchgate.netnih.gov For instance, tertiary carbon free radicals, which are useful intermediates for building quaternary centers, can be generated through processes like metal hydride hydrogen atom transfer (MHAT) to olefins. nih.gov The presence of a nitroaromatic group can influence the electronic properties of substrates in these transformations. While not a direct application, the functional groups of this compound could be incorporated into more complex substrates designed for cyclization or addition reactions that ultimately establish a quaternary center.

Development of Advanced Materials Incorporating Nitroaromatic Ether Motifs

The electronic properties conferred by the nitro group, combined with the processability and structural variability offered by the ether linkage, make the nitroaromatic ether motif a candidate for inclusion in advanced functional materials.

Integration into Smart Materials and Nanomaterials

Smart materials are designed to respond to external stimuli, such as light, heat, or an electric field. The strong dipole moment and electron-accepting properties of the nitro group can be exploited in creating such materials. When nitroaromatic ether motifs are incorporated into polymer chains or self-assembling molecular systems, they can influence the material's electronic and optical properties. For example, the charge-transfer characteristics of nitroaromatic compounds are fundamental to their use in nonlinear optics and other photoresponsive systems. Integration into nanomaterials could involve grafting molecules like this compound onto the surface of nanoparticles to tailor their surface properties or to create hybrid materials with specific electronic functionalities.

Potential in Energy Storage and Conversion Materials

Organic electrode materials are emerging as promising alternatives to traditional inorganic materials for batteries due to their structural diversity, low cost, and environmental friendliness. pnas.org Nitroaromatic compounds, in particular, are being investigated as high-energy organic cathode materials for rechargeable alkali-ion batteries. researchgate.net The energy storage capability of these materials relies on the multi-electron redox activity of the nitro group. researchgate.netresearchgate.net

Research has shown that the nitro group can undergo a reversible electrochemical reaction involving the transfer of multiple electrons, leading to exceptionally high theoretical specific capacities. researchgate.netresearchgate.net For example, some nitroaromatic cathodes have demonstrated a six-electron transfer per nitro group, converting it to an amino group during discharge, which results in a drastic improvement in energy density compared to typical organic electrodes that undergo single-electron reactions. pnas.org While specific studies on this compound in this context are not detailed, the fundamental nitroaromatic core is the active component. The butoxy group would primarily serve to modify the compound's physical properties, such as solubility in the electrolyte and its solid-state packing, which are critical factors for electrode performance.

Nitroaromatic CompoundApplicationKey FeatureReported Performance Metric
Dinitrobenzene (DNB) IsomersAlkali-ion Battery CathodeReversible two-step, two-phase reaction. researchgate.netTheoretical capacity of 638 mAh g⁻¹. researchgate.net
1,5-Dinitronaphthalene (1,5-DNN)Lithium Battery CathodeSix-electron reaction per nitro group. pnas.orgSpecific capacity of 1,338 mAh g⁻¹ and energy density of 3,273 Wh kg⁻¹. pnas.org
General Nitro-CompoundsHigh-Energy-Density MaterialsAbility to store large amounts of energy released during decomposition. uni-bayreuth.deEnergy density can be up to 3 times higher than TNT. uni-bayreuth.de

Catalytic Applications and Mechanistic Insights in Catalysis Development

While this compound is not typically employed as a catalyst itself, it serves as a significant substrate in various catalytic reactions, particularly in the synthesis of valuable aniline derivatives. The reactivity of its nitro group and the influence of the butoxy substituent make it a subject of interest in the development and mechanistic study of catalytic processes. The primary catalytic applications involving this compound are centered on the reduction of its nitro group and its potential use in cross-coupling reactions.

The catalytic hydrogenation of nitroarenes, including this compound, is a fundamental transformation in organic synthesis, providing a route to the corresponding anilines. rwth-aachen.detcichemicals.com These reactions are typically facilitated by heterogeneous catalysts containing noble metals such as palladium, platinum, or ruthenium, often supported on carbon. tcichemicals.comresearchgate.net The general mechanism for this transformation on a metal catalyst surface involves the adsorption of the nitroarene and molecular hydrogen. The H-H bond is cleaved, and the hydrogen atoms are added across the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rwth-aachen.deyoutube.com

The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reduction. For instance, modified catalysts or specific reaction parameters can be used to selectively obtain the intermediate N-phenylhydroxylamine derivatives. mdpi.comresearchgate.net

Catalyst SystemSubstrate TypeProductKey Findings
Manganese-based catalyst (Mn-1)NitroarenesAnilinesDemonstrates high chemoselectivity and tolerance for various functional groups. The reduction is believed to follow a direct pathway via nitroso and hydroxylamine intermediates. rwth-aachen.de
Silver/TiO2 nanoparticles (Ag/MTA)NitroarenesAryl amines or N-aryl hydroxylaminesThe choice of reducing agent (NaBH4 or NH3BH3) dictates the final product, allowing for selective synthesis. nih.gov
Platinum on mesoporous graphitic carbon nitride (Pt2/mpg-C3N4)NitroarenesAnilinesExhibits excellent catalytic performance for the hydrogenation of various functionalized nitroarenes. researchgate.net
Palladium on Glass Wool (Pd@GW)NitrobenzeneAnilineShows exceptional performance and durability under ambient conditions in aqueous solutions. researchgate.net

This table presents data on the catalytic reduction of nitroarenes, a reaction class to which this compound belongs.

Mechanistic studies into the hydrogenation of nitroarenes suggest two primary pathways: a direct route and a condensation route. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. The condensation route involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo and hydrazo compounds before yielding the aniline. rwth-aachen.de Research on manganese-based catalysts for nitroarene hydrogenation indicates a preference for the direct pathway. rwth-aachen.de

Beyond hydrogenation, the field of palladium-catalyzed cross-coupling reactions has recently expanded to include nitroarenes as coupling partners. nih.gov This development opens up possibilities for using this compound in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively, directly from the nitroarene. nih.govsigmaaldrich.com The mechanism for these reactions involves the challenging oxidative addition of a low-valent palladium complex into the Ar-NO2 bond. nih.gov This advancement allows for the synthesis of complex molecules where the nitro group is replaced by other functionalities, offering a new synthetic utility for compounds like this compound.

Reaction TypeCatalyst/Ligand SystemCoupling PartnersProduct TypeMechanistic Feature
Suzuki-MiyauraPalladium complexNitroarene, Boronic acidBiarylOxidative addition of Pd(0) into the Ar-NO2 bond. nih.govnobelprize.org
Buchwald-HartwigPalladium complexNitroarene, AmineArylamineOxidative addition of Pd(0) into the Ar-NO2 bond. nih.govacs.org
HeckPalladium complexNitroarene, AlkeneSubstituted alkeneNot yet demonstrated with nitroarenes. sigmaaldrich.com
SonogashiraPalladium complexNitroarene, AlkyneArylalkyneNot yet demonstrated with nitroarenes. sigmaaldrich.com

This table outlines the potential application of this compound in palladium-catalyzed cross-coupling reactions based on recent advances with nitroarene substrates.

The development of catalysts that can effectively activate the robust Ar-NO2 bond is a key area of research. These advancements provide a foundation for utilizing this compound in novel synthetic pathways, expanding its role from a precursor for simple anilines to a building block in more complex molecular architectures.

Environmental Transformation and Degradation Pathways of Nitroaromatic Ethers

Photolytic Degradation Mechanisms and Environmental Photoreaction Products

The photolytic degradation of nitroaromatic compounds is a significant pathway for their transformation in the environment. While specific studies on 1-butoxy-2-nitrobenzene are limited, the general mechanisms for nitroaromatic ethers involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. This excitation can result in the cleavage of the ether bond or transformations involving the nitro group.

The photolysis of nitroaromatic compounds can proceed through different mechanisms, including direct photolysis and indirect photolysis. In direct photolysis, the compound itself absorbs light, leading to its degradation. Indirect photolysis involves the action of photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can oxidize a wide range of organic compounds. The quantum yield of photolysis, which is the ratio of molecules undergoing a photoreaction to the number of photons absorbed, is a key parameter in determining the rate of photolytic degradation. For many substituted nitroaromatic compounds, quantum yields can vary significantly depending on the specific substituents and environmental conditions. akjournals.comdtic.milresearchgate.netnih.gov

The environmental photoreaction products of nitroaromatic ethers can be diverse. Cleavage of the butoxy group from this compound could potentially lead to the formation of 2-nitrophenol (B165410) and butane or butanol derivatives. Further reactions involving the nitro group could result in its reduction to a nitroso or amino group, or its replacement by a hydroxyl group, leading to the formation of various phenolic compounds. It is important to note that some photoreaction products may be more toxic or persistent than the parent compound.

Table 1: Potential Photolytic Degradation Products of this compound

Potential Product Formation Pathway
2-NitrophenolCleavage of the ether linkage
ButanolCleavage of the ether linkage
1-Butoxy-2-aminophenolReduction of the nitro group
Hydroxylated derivativesReaction with hydroxyl radicals

Microbial Biodegradation Pathways under Aerobic and Anaerobic Conditions

Microbial biodegradation is a crucial process for the removal of organic pollutants from the environment. The presence of both a nitro group and an ether linkage in this compound influences its susceptibility to microbial attack.

Under aerobic conditions , the biodegradation of nitroaromatic compounds can be initiated by dioxygenase or monooxygenase enzymes. nih.gov These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols, which are then subject to ring cleavage and further metabolism. researchgate.netlnu.edu.ua For this compound, an initial enzymatic attack could potentially cleave the ether bond, releasing butanol and 2-nitrophenol. The resulting 2-nitrophenol could then be further degraded through established pathways. Alternatively, bacteria may initiate degradation by reducing the nitro group to a hydroxylamino or amino group, which can make the aromatic ring more susceptible to oxidative attack. nih.govmdpi.com

Under anaerobic conditions , the primary transformation of nitroaromatic compounds is the reduction of the nitro group. nih.govmdpi.comnih.gov This reduction proceeds sequentially to form nitroso, hydroxylamino, and finally amino derivatives. Therefore, this compound would likely be transformed into 1-butoxy-2-aminobenzene (2-butoxyaniline). Aromatic amines are often more amenable to further degradation under aerobic conditions. Complete mineralization of some nitroaromatic compounds to methane and carbon dioxide has been observed in anaerobic environments after the initial reduction of the nitro group. nih.gov

Table 2: Key Microbial Transformations of this compound

Condition Initial Transformation Key Intermediates Potential End Products
AerobicEther cleavage or Nitro group reduction2-Nitrophenol, 1-Butoxy-2-hydroxylaminobenzeneRing cleavage products, CO2, H2O
AnaerobicNitro group reduction1-Butoxy-2-nitrosobenzene, 1-Butoxy-2-hydroxylaminobenzene, 1-Butoxy-2-aminobenzeneAromatic amines, potentially CH4 and CO2 upon further degradation

Note: This table is based on established biodegradation pathways for related nitroaromatic compounds.

Adsorption Mechanisms of Nitroaromatic Compounds on Adsorbent Materials

The transport and bioavailability of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. The primary adsorbent materials in soil are clay minerals and soil organic matter (SOM).

The adsorption of nitroaromatic compounds onto clay minerals, such as montmorillonite, is influenced by the nature of the exchangeable cations on the clay surface. cambridge.orgaljest.netaljest.netorientjchem.orgmdpi.com The interaction between the nitro group of the organic compound and the clay surface can be a key factor in the adsorption process.

Soil organic matter is often the dominant sorbent for many organic pollutants. nih.gov The sorption of nitroaromatic compounds to SOM can occur through various mechanisms, including hydrophobic interactions and more specific interactions such as hydrogen bonding and π-π interactions between the aromatic ring of the compound and the aromatic moieties within the SOM. The presence of the butoxy group in this compound will influence its hydrophobicity and thus its partitioning into SOM. The soil-water distribution coefficient (Kd) is a measure of the extent of this partitioning. nih.gov

Table 3: Factors Influencing the Adsorption of this compound

Adsorbent Material Key Influencing Factors Potential Adsorption Mechanisms
Clay MineralsType of exchangeable cations, Surface chargeCation exchange, Surface complexation
Soil Organic MatterOrganic carbon content, Aromaticity, PolarityHydrophobic partitioning, Hydrogen bonding, π-π interactions

Environmental Fate Modeling and Assessment Methodologies for Organic Compounds

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential exposure of organic compounds in the environment. acs.orgnih.govacs.org These models integrate information on the physicochemical properties of the compound, environmental conditions, and transformation processes to simulate its behavior in different environmental compartments (air, water, soil, and sediment).

For polar organic compounds like this compound, traditional environmental fate models that rely solely on parameters like the octanol-water partition coefficient (Kow) may not be sufficient. acs.orgnih.govacs.orgrsc.org More advanced models, such as those using polyparameter linear free energy relationships (PP-LFERs), can provide more accurate predictions by considering a wider range of molecular interactions. nih.govrsc.org

Quantitative Structure-Activity Relationships (QSARs) are another important tool in environmental assessment. researchgate.netnih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as toxicity, biodegradability, and adsorption. researchgate.netnih.govnih.govresearchgate.netacs.orgnih.gov For nitroaromatic compounds, QSARs can be used to predict their environmental fate based on molecular descriptors that quantify aspects of their structure, such as hydrophobicity, electronic properties, and steric factors. researchgate.netnih.govacs.orgnih.gov These predictive models are particularly useful for screening new or untested chemicals for their potential environmental risks.

Table 4: Methodologies for Assessing the Environmental Fate of this compound

Methodology Description Key Parameters/Inputs
Multimedia Fate ModelsMathematical models that simulate the distribution and transformation of chemicals in the environment. acs.orgnih.govacs.orgrsc.orgPhysicochemical properties (solubility, vapor pressure), degradation rates, environmental characteristics.
Quantitative Structure-Activity Relationships (QSARs)Predictive models that relate chemical structure to environmental properties. researchgate.netnih.govnih.govresearchgate.netacs.orgnih.govMolecular descriptors (e.g., logP, electronic parameters), experimental data for a set of training compounds.

Q & A

What are the optimal synthetic routes for 1-Butoxy-2-nitrobenzene, and how can yield and purity be maximized?

Basic Research Question
A common approach involves nucleophilic aromatic substitution or etherification reactions. For example, substituting a nitro group at the ortho position on a benzene ring with a butoxy group requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). To maximize yield and purity, techniques such as recrystallization or column chromatography are recommended post-synthesis . Advanced purification methods like preparative HPLC may be necessary for isolating isomers or removing trace byproducts.

Advanced Research Question
For scalable synthesis, continuous flow processes can enhance reproducibility by maintaining precise control over reaction parameters (e.g., residence time, reagent stoichiometry). Computational tools, such as AI-driven retrosynthesis analysis (e.g., Reaxys or Pistachio databases), can predict feasible pathways and optimize precursor selection . Kinetic studies using in-situ spectroscopy (e.g., FTIR or Raman) can further refine reaction mechanisms and identify rate-limiting steps.

How can structural elucidation of this compound be performed to confirm substituent positions?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR distinguishes the butoxy group (δ ~1.0–1.6 ppm for CH₂ and CH₃) and aromatic protons (δ ~6.8–8.2 ppm).
  • ¹³C NMR confirms nitro group electron-withdrawing effects (e.g., deshielded carbons adjacent to nitro).
    Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies nitro (N=O stretching at ~1520 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Advanced Research Question
X-ray crystallography provides definitive spatial arrangement data, resolving ambiguities in substituent orientation. For dynamic structural analysis, time-resolved crystallography or computational density functional theory (DFT) simulations can model electronic interactions between the nitro and butoxy groups. These methods are essential for validating synthetic intermediates or reaction transition states .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Follow OSHA and ACS guidelines:

  • Use local exhaust ventilation to minimize inhalation risks.
  • Wear nitrile gloves , safety goggles , and lab coats to prevent skin contact.
  • Store in airtight containers away from ignition sources, as nitroaromatics are potentially explosive .

Advanced Research Question
Implement engineering controls such as closed-system reactors for large-scale reactions. Monitor airborne concentrations with real-time gas sensors (e.g., PID detectors). For waste disposal, neutralize nitro groups via reduction (e.g., catalytic hydrogenation) before incineration to avoid toxic byproducts .

How can computational methods improve reaction design for derivatives of this compound?

Advanced Research Question
AI-powered synthesis planners (e.g., those leveraging Reaxys or BKMS_METABOLIC databases) can predict viable reaction pathways for novel derivatives. For example:

  • Template_relevance models identify compatible reagents for introducing functional groups (e.g., fluorination at para positions).
  • DFT calculations optimize transition-state geometries, reducing trial-and-error experimentation .

How should researchers resolve contradictions in spectroscopic or reactivity data for this compound?

Advanced Research Question
Contradictions often arise from isomerism or solvent effects. Strategies include:

  • Cross-validation with multiple techniques : Compare NMR, MS, and X-ray data to confirm structural assignments.
  • Solvent-dependent studies : Test reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents to identify solvation effects.
  • Collaborative data sharing : Use platforms like PubChem to compare results with published datasets .

What are the key applications of this compound in materials science or medicinal chemistry?

Basic Research Question
It serves as a precursor for:

  • Photosensitive polymers : Nitro groups enable UV crosslinking.
  • Pharmaceutical intermediates : Reduction of nitro to amine enables further functionalization (e.g., sulfonamide drug candidates) .

Advanced Research Question
In supramolecular chemistry, its electron-deficient aromatic ring can act as a host for π-π interactions in sensor design. Computational docking studies (e.g., AutoDock) can model its binding affinity with biological targets like enzymes or receptors .

How does the steric and electronic influence of the butoxy group affect reactivity in nitration or substitution reactions?

Advanced Research Question
The butoxy group is ortho/para-directing but sterically hinders substitution at adjacent positions. Experimental and computational studies show:

  • Electronic effects : Electron-donating butoxy groups activate the ring for electrophilic substitution.
  • Steric effects : Long alkyl chains reduce reaction rates at ortho positions. Kinetic isotopic effect (KIE) studies can quantify these impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Butoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.